methyl 1-(1-adamantylcarbonyl)prolinate
Overview
Description
Methyl 1-(1-adamantylcarbonyl)prolinate is an organic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1-adamantylcarbonyl)prolinate typically involves the reaction of 1-adamantylcarbonyl chloride with methyl prolinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-adamantylcarbonyl chloride in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methyl prolinate to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-adamantylcarbonyl)prolinate can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The prolinate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted prolinate derivatives.
Scientific Research Applications
Methyl 1-(1-adamantylcarbonyl)prolinate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive compounds with potential therapeutic properties.
Materials Science: The rigid adamantane core can impart unique mechanical and thermal properties to polymers and other materials.
Catalysis: Adamantane derivatives can serve as ligands or catalysts in various chemical reactions.
Nanotechnology: The diamond-like structure of adamantane derivatives makes them suitable for use in nanomaterials and nanocomposites.
Mechanism of Action
The mechanism of action of methyl 1-(1-adamantylcarbonyl)prolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the prolinate moiety can interact with specific binding sites on the target molecule.
Comparison with Similar Compounds
Methyl 1-(1-adamantylcarbonyl)prolinate can be compared with other adamantane derivatives, such as:
1-adamantylamine: Used in antiviral drugs like amantadine.
1-adamantanol: Used as an intermediate in organic synthesis.
1-adamantylacetic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of the adamantyl and prolinate moieties, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-21-15(19)14-3-2-4-18(14)16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYHWUMTXBZTKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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